Isosilybin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isosilybin B stereochemistry and absolute configuration

Stereochemistry and Absolute Configuration

The absolute configuration of Isosilybin B has been unambiguously determined through a combination of X-ray crystallography, comprehensive NMR analysis, and optical rotation data [1] [2]. It is one of the diastereoisomeric flavonolignans isolated from Silybum marianum (milk thistle).

The specific stereochemistry at its four chiral centers is as follows [1]:

- C-2:

R - C-3:

R - C-7':

S - C-8':

S

Therefore, the full absolute configuration of this compound is 2R, 3R, 7'S, 8'S* [1]. The trans conformation of the protons on C-7' and C-8' is confirmed by a large coupling constant observed in its 1H NMR spectrum (J* = 8.1 Hz) [2]. The optical rotation for this compound is reported as [α]D -23.55° [2].

For comparison, the table below summarizes the absolute configurations of the core silymarin diastereomers:

| Compound | C-2 | C-3 | C-7' | C-8' |

|---|---|---|---|---|

| Silybin A [1] [2] | R | R | R | R |

| Silybin B [1] [3] | R | R | S | S |

| Isosilybin A [1] [2] | R | R | R | R |

| This compound [1] [2] | R | R | S | S |

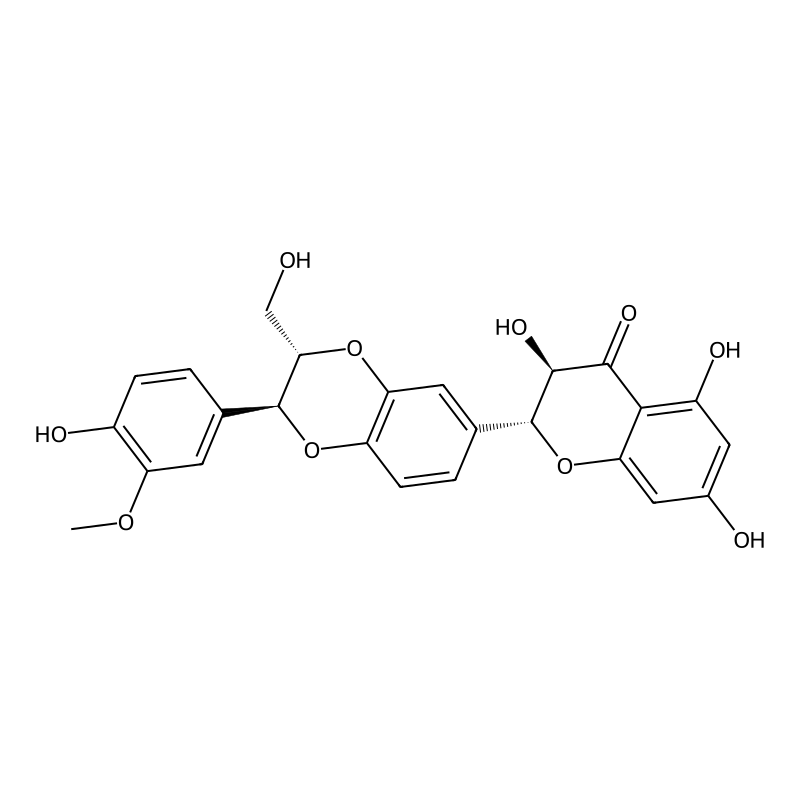

The following diagram illustrates the core flavonolignan structure and highlights the specific stereochemistry of this compound.

Chemical structure of this compound showing its absolute configuration.

Experimental Determination Protocols

The determination of this compound's structure involves a multi-technique approach. Here are the detailed methodologies cited from the literature.

Isolation and Purification

Gram-scale isolation of pure this compound diastereomers from milk thistle extract is achieved through a multi-step process [4]:

- Material: Start with powdered extract of Silybum marianum seeds.

- Chromatography: Process the extract through sequential silica gel column chromatography.

- HPLC: Perform preparative reversed-phase HPLC. This compound is typically the most retained major flavonolignan under reverse-phase conditions [4] [2].

- Crystallization: Final purification is achieved via recrystallization from a solvent mixture such as dichloromethane-methanol (CH₂Cl₂-MeOH) [2].

Structural Elucidation

The following techniques are crucial for unambiguous stereochemical assignment [1] [2]:

- X-ray Crystallography: Provides definitive proof of molecular structure and stereochemistry by determining the spatial arrangement of atoms in a crystal. This was key for initial assignments [1].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Use high-field NMR spectrometers (e.g., 500 MHz).

- Acquire 1D ((^1)H, (^{13})C) and 2D NMR spectra (COSY, HMQC, HMBC).

- Analyze proton coupling constants (e.g., JH-7',H-8' ≈ 8.1 Hz) to confirm

trans-diaxial conformation between H-7' and H-8' [2].

- Optical Rotation:

- Measure the optical rotation using a polarimeter.

- Compare the value ([α]D -23.55° for this compound) with its diastereomers; significant differences help confirm configurations at C-7' and C-8' [2].

- Circular Dichroism (CD): CD spectra can be used to distinguish between stereoisomers based on their differential absorption of left and right-handed circularly polarized light [4].

Biological Significance & Structure-Activity

The specific stereochemistry of this compound is not just a structural detail; it is critically linked to its distinct and potent biological profile.

Recent research highlights that this compound exhibits superior and selective biological activity compared to other silymarin components [5] [6]. The 7'S, 8'S configuration is a key determinant for this.

| Biological Activity | Key Findings for this compound | Experimental Evidence |

|---|---|---|

| Anticancer & Cytotoxic | Greater cytotoxicity towards liver cancer cells (HepG2, Hepa 1-6) while being less toxic to non-tumor hepatocytes (AML12) compared to silibinin [5]. | Cell viability assays (MTT), cell cycle analysis (flow cytometry, PI staining) showing G1 arrest [5]. |

| Antifibrotic | More effectively reduces mRNA expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) and ALT levels in a TGF-β1-induced model of liver fibrosis in vitro [5]. | qRT-PCR analysis, ALT level measurement in cell culture medium [5]. |

| Prostate Cancer | Selectively induces apoptosis and causes G1 arrest in prostate cancer cells, a effect less pronounced in non-tumor cells [5] [6]. | Cell proliferation and apoptosis assays [6]. |

The following diagram illustrates the experimental workflow used to establish its anticancer and antifibrotic effects.

Key experimental workflow for evaluating this compound's anticancer and antifibrotic effects.

Separation and Analysis Techniques

Accurately distinguishing this compound from its diastereomers requires advanced analytical methods.

- High-Performance Liquid Chromatography (HPLC): This is the primary technique. Using reverse-phase HPLC with optimized conditions (e.g., C18 column, specific MeOH:H₂O or ACN:H₂O gradients), a baseline resolution of all major flavonolignans, including Isosilybin A and B, can be achieved [3]. This compound is often the most retained major compound under these conditions [4].

- Capillary Electrophoresis (CE): A highly effective method developed for the baseline resolution of all major silymarin flavonolignans, including the diastereomeric pairs, offering an alternative to HPLC [3].

References

- 1. Molecular structure and stereochemistry of silybin A ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Chirality Matters: Biological Activity of Optically Pure Silybin ... [mdpi.com]

- 4. Large-scale Isolation of Flavonolignans from Silybum ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 6. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

Isosilybin B NMR spectral data and characterization

Chemical Characterization and Identification

A primary challenge in characterizing Isosilybin B is distinguishing it from its diastereomers, as they have nearly identical NMR spectra [1] [2]. The table below summarizes the key identification strategies based on the search results.

| Aspect | Characterization Data & Methodologies |

|---|---|

| General NMR Profile | ( ^1H ) and ( ^{13}C ) NMR spectra are highly similar to Silybin A and other isomers; differences in chemical shifts are minimal (< 0.01 ppm for ( ^1H ), < 0.06 ppm for ( ^{13}C )) [1]. |

| Primary Identification Method | Not NMR; primarily separated and identified using reversed-phase HPLC and capillary electrophoresis for baseline resolution from other flavonolignans [1] [3]. |

| Stereochemistry & Optical Properties | Key distinguishing feature is optical rotation. Reported specific rotation values are:

- This compound: ( [\alpha]_D = -23.55^\circ ) [1]

- Isosilybin A: ( [\alpha]_D = +48.15^\circ ) [1] Configuration at C-7' and C-8' is 7'S and 8'S [1]. |

The following diagram illustrates the typical workflow for the separation and characterization of this compound, highlighting the central role of chromatography.

Experimental Protocols from Research

While full experimental details for NMR are not provided, the search results outline several key methodologies used in studies involving this compound.

Cell-Based Assays for Bioactivity: Common protocols include:

- Cell Viability (MTT) Assay: Used to determine cytotoxic and non-cytotoxic concentrations of this compound on various liver cell lines [4].

- Cell Cycle Analysis: Cells are treated, trypsinized, fixed, treated with RNase A, stained with propidium iodide, and analyzed by flow cytometry (e.g., using a BD FACSCanto II system) to determine phase arrest (e.g., G1 phase) [4].

- Gene Expression (qRT-PCR): Used to evaluate anti-fibrotic potential. RNA is isolated (e.g., with TRI-reagent), reverse-transcribed to cDNA, and amplified using SYBR Green master mix and gene-specific primers (e.g., for Fn1, Acta2, Col1a1) on a real-time PCR cycler. Data is analyzed using the (2^{−\Delta\Delta C_T}) method [4].

Scale-Up and Metabolite Synthesis:

- Chemoenzymatic Synthesis: A relevant protocol for generating metabolites involves using human or bovine liver microsomes, the co-factor UDP-glucuronic acid (UDPGA), and alamethicin to study the glucuronidation of flavonolignans like this compound. The products are then analyzed and purified using mass spectrometry and natural product chemistry protocols [5].

References

- 1. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Chirality Matters: Biological Activity of Optically Pure Silybin ... [pmc.ncbi.nlm.nih.gov]

- 3. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 4. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic Synthesis, Characterization, and Scale- ... [sciencedirect.com]

Comprehensive Technical Guide: Isosilybin B Biosynthesis in Silybum marianum

Introduction and Executive Summary

Isosilybin B is a bioactive flavonolignan produced by the medicinal plant Silybum marianum (milk thistle), renowned for its selective anticancer properties and potent hepatoprotective effects. Unlike the more extensively studied silybin, this compound has demonstrated superior cytotoxicity profiles against cancer cells while exhibiting lower toxicity toward normal hepatocytes, making it a promising candidate for pharmaceutical development [1] [2]. This technical guide provides a comprehensive analysis of this compound biosynthesis, integrating recent advances in pathway elucidation, regulatory mechanisms, and experimental methodologies. The biosynthetic pathway proceeds through the oxidative coupling of the flavonoid taxifolin and the phenylpropanoid coniferyl alcohol, with specific peroxidase enzymes and dirigent-like proteins directing stereoselective formation toward this compound [3]. Understanding this pathway enables strategic optimization of this compound production through targeted metabolic engineering, elicitor strategies, and cultivation of high-yielding chemotypes, ultimately facilitating the development of next-generation flavonolignan-based therapeutics.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Silybum marianum fruits occurs through a specialized branch of the phenylpropanoid pathway, involving multiple enzymatic steps that convert primary metabolic precursors into complex flavonolignan structures.

Precursor Formation: The pathway begins with the conversion of L-phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), a gateway enzyme from primary to secondary metabolism [3]. Through successive reactions involving cinnamyl alcohol dehydrogenase (CAD), cinnamic acid is reduced to E-coniferyl alcohol. Simultaneously, the flavonoid precursor taxifolin is synthesized via a series of enzymes including chalcone synthase (CHS), flavanone 3-hydroxylase (F3H), and flavone 3'-hydroxylase (F3'H) [3].

Oxidative Coupling: The central step in this compound formation involves the peroxidase-mediated coupling of E-coniferyl alcohol with taxifolin [3]. This stereospecific reaction is likely directed by dirigent-like proteins that determine the stereochemical outcome, favoring the formation of the B-type diastereomers (silybin B and this compound) over their A-type counterparts [4].

Metabolic Branching: Recent chemotaxonomic studies reveal that S. marianum populations exhibit natural variation in flavonolignan profiles, with distinct chemotypic patterns [4] [5]. This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting shared biosynthetic intermediates or regulatory mechanisms for these compounds [5]. This correlation indicates the existence of separate metabolite pools for A-type and B-type diastereomers, with possible interconversions under specific enzymatic control [4].

The following diagram illustrates the complete biosynthetic pathway from primary metabolites to this compound:

Figure 1: Complete Biosynthetic Pathway of this compound in S. marianum. The diagram illustrates the enzymatic steps from L-phenylalanine to this compound, highlighting the oxidative coupling reaction and the B-type diastereomer metabolic pool. Regulatory factors including abscisic acid and fruit ripening processes are shown with dashed lines.

Experimental Evidence Supporting the Pathway

The proposed biosynthetic pathway for this compound is supported by multiple lines of experimental evidence from biochemical, genetic, and metabolomic studies.

Chemotypic Correlation Analysis: Principal component analysis of flavonolignan content across diverse S. marianum populations reveals that This compound accumulation positively correlates with silydianin and isosilychristin content, suggesting coordinated biosynthesis of these compounds [5]. This correlation pattern indicates the existence of at least two distinct chemotypes in natural populations: Chemotype A (high silychristin and silybin content) and Chemotype B (high silydianin, isosilychristin, and this compound content) [4]. Researchers hypothesize that Chemotype B possesses a complete silymarin biosynthetic pathway, while Chemotype A may represent a natural mutant unable to biosynthesize silydianin and related compounds [4].

Gene Expression Profiling: Comprehensive transcriptomic analysis during fruit development demonstrates that PAL, CHS, and peroxidase gene expression peaks during later stages of fruit maturation, coinciding with maximal this compound accumulation [3]. This spatiotemporal correlation between gene expression and metabolite accumulation supports the hypothesis of in situ biosynthesis within the fruit pericarp rather than transport of precursors from other tissues [3]. Furthermore, the identification of ABA-responsive elements in promoter regions of key biosynthetic genes suggests hormonal regulation of this compound production [3].

Enzyme Functional Characterization: In vitro biochemical assays have identified specific peroxidase enzymes, particularly ascorbate peroxidase (APX1), capable of catalyzing the oxidative coupling between taxifolin and coniferyl alcohol to produce silybins and isosilybins [3]. The preferential involvement of peroxidases over laccases in this process is supported by the strong correlation between peroxidase activity and silymarin accumulation during fruit ripening [3].

Quantitative Data on Flavonolignan Composition

Table 1: Typical Flavonolignan Composition in Standardized Silymarin Extracts from S. marianum

| Flavonolignan | Percentage in Standardized Extract | Biosynthetic Classification | Key Structural Features |

|---|---|---|---|

| Silybin A + B | 40-60% | A-type and B-type diastereomers | Equimolar mixture of diastereomers |

| Silychristin | 15-25% | - | Early pathway intermediate |

| Isosilybin A | ~10% | A-type diastereomer | C-7', C-8' stereochemistry |

| This compound | ~5% | B-type diastereomer | C-7', C-8' stereochemistry |

| Silydianin | 5-10% | - | Proposed precursor to isosilybins |

| 2,3-Dehydrosilybin | <5% | Oxidized form | Enhanced antioxidant capacity |

| Taxifolin | <5% | Flavonoid precursor | Strong antioxidant activity |

Table 2: Flavonolignan Distribution Patterns in Different S. marianum Chemotypes

| Flavonolignan | Chemotype A (High Silychristin) | Chemotype B (High Silydianin) | Correlation with this compound |

|---|---|---|---|

| Silybin A | High | Moderate | Weak positive |

| Silybin B | High | Moderate | Weak positive |

| This compound | Low | High | Strong positive |

| Isosilybin A | Moderate | Moderate | Neutral |

| Silychristin | High | Low | Negative |

| Silydianin | Low | High | Strong positive |

| Isosilychristin | Low | High | Strong positive |

| Silyamandin | Not detected | Present when silydianin high | Strong positive |

Research Methodologies and Experimental Protocols

Metabolite Profiling and Quantification

Sample Preparation and Extraction: Collect mature S. marianum fruits and separate pericarp from seeds. Homogenize 100 mg of pericarp tissue in 1 mL of methanol:water (70:30, v/v) solution using a bead mill homogenizer. Sonicate the extract for 30 minutes at 40°C, then centrifuge at 14,000 × g for 15 minutes. Collect the supernatant and filter through a 0.22 μm membrane before analysis [3].

LC-MS/MS Analysis: Separate flavonolignans using a C18 reversed-phase column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. Employ a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B. Use a flow rate of 0.3 mL/min with injection volume of 2 μL. Operate the mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM) for specific transitions: this compound (m/z 481.1→301.1), silybin A (m/z 481.1→301.1), silybin B (m/z 481.1→301.1), and taxifolin (m/z 303.1→125.0) [7] [3].

Quantitative NMR: For absolute quantification without standards, use quantitative 1H NMR (qHNMR) with maleic acid as internal standard. Dissolve 10 mg of extract in 0.5 mL of deuterated methanol (CD3OD). Acquire spectra at 25°C with 64 scans, 90° pulse angle, and relaxation delay of 60 seconds. Integrate characteristic this compound signals at δ 6.95 (H-6') and δ 4.85 (H-7') ppm for quantification [5].

Gene Expression Analysis

RNA Isolation and cDNA Synthesis: Grind 100 mg of frozen pericarp tissue in liquid nitrogen. Extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination. Assess RNA quality by agarose gel electrophoresis and quantify using spectrophotometry. Reverse transcribe 1 μg of total RNA using oligo(dT) primers and reverse transcriptase according to manufacturer's protocols [3].

Reference Gene Validation and qRT-PCR: Identify and validate stable reference genes (e.g., ACTIN, UBQ10, EF1α) across all experimental conditions using geNorm or NormFinder algorithms. Design gene-specific primers for biosynthetic genes (PAL, CAD, CHS, F3H, F3'H, POX) with melting temperatures of 58-62°C and amplicon sizes of 80-150 bp. Perform qRT-PCR reactions in triplicate using SYBR Green chemistry with the following cycling conditions: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s. Calculate relative expression levels using the 2^(-ΔΔCt) method with normalization to validated reference genes [3].

Enzyme Activity Assays

Peroxidase Activity Assay: Prepare crude protein extracts from pericarp tissue by homogenization in 50 mM potassium phosphate buffer (pH 6.0) containing 1 mM EDTA and 1% polyvinylpyrrolidone. Clarify by centrifugation at 15,000 × g for 20 min at 4°C. Measure peroxidase activity using guaiacol oxidation assay by monitoring absorbance increase at 470 nm (ε = 26.6 mM^(-1) cm^(-1)) in reaction mixtures containing 50 mM phosphate buffer (pH 6.0), 10 mM guaiacol, 5 mM H2O2, and appropriate enzyme extract [3]. For substrate specificity studies, replace guaiacol with taxifolin (0.5 mM) and coniferyl alcohol (0.5 mM) to directly measure flavonolignan-forming peroxidase activity.

CHS and PAL Assays: Determine PAL activity by measuring the conversion of L-phenylalanine to cinnamic acid at 290 nm (ε = 10,000 M^(-1) cm^(-1)) [3]. Assess CHS activity using a coupled assay with malonyl-CoA and p-coumaroyl-CoA as substrates, monitoring formation of naringenin chalcone at 390 nm [3].

Applications and Research Implications

The detailed understanding of this compound biosynthesis opens multiple avenues for pharmaceutical development and clinical applications.

Selective Anticancer Activity: this compound demonstrates superior cytotoxicity toward liver cancer cells (HepG2, Hepa 1-6) while exhibiting lower toxicity to non-tumor hepatocytes (AML12) compared to silybin and silymarin [1]. At non-cytotoxic concentrations (31.3 μg/mL), this compound induces G1 cell cycle arrest in cancer cells without affecting normal cells, indicating selective antiproliferative activity [1]. The compound also demonstrates potent anti-fibrotic activity by reducing expression of pro-fibrotic genes (Fn1, Acta2, Col1a1) in TGF-β1-induced models of liver fibrosis [1].

Metabolic Engineering Strategies: Identification of key biosynthetic genes and enzymes enables metabolic engineering approaches to enhance this compound production. Potential strategies include: overexpression of rate-limiting enzymes (specific peroxidases, dirigent-like proteins) in hairy root cultures; application of elicitors (methyl jasmonate, ABA) to upregulate biosynthetic genes; and cultivation of high-yielding chemotypes with naturally elevated this compound content [4] [3].

Drug Interaction Considerations: While in vitro studies indicate that this compound can inhibit CYP2C8 enzyme activity (IC50 = 2.67 ± 1.18 μg/mL), clinical studies demonstrate that oral supplementation with milk thistle extracts does not achieve sufficient plasma concentrations to cause significant CYP-mediated drug interactions [7] [8]. This suggests that this compound-based therapeutics would have a favorable drug interaction profile, though specific formulations designed to enhance bioavailability should be evaluated for potential interactions.

Conclusion and Future Perspectives

The elucidation of this compound biosynthesis in S. marianum represents a significant advancement in flavonolignan research, providing the foundational knowledge needed to exploit this compound's unique pharmacological properties. Future research should focus on identification and characterization of the specific peroxidase isozymes responsible for the stereoselective coupling reactions, as these enzymes represent key control points in this compound production [3]. Additionally, the regulatory mechanisms controlling the branch points between A-type and B-type diastereomer formation require further investigation, particularly the potential role of dirigent proteins in directing stereoselectivity [4] [3].

References

- 1. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 2. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 3. Gene Expression Analysis and Metabolite Profiling of ... [mdpi.com]

- 4. The study of flavonolignan association patterns in fruits of diverging... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Chemotaxonomic and biosynthetic relationships between... [academia.edu]

- 6. Isolation, simultaneous quantification of four biomarkers ... [sciencedirect.com]

- 7. The effect of milk thistle (Silybum marianum) and its main ... [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of milk thistle (Silybum marianum) on human ... [pubmed.ncbi.nlm.nih.gov]

Isosilybin B 1H and 13C NMR spectra interpretation

The Challenge of Interpreting Isosilybin B NMR

A significant challenge in interpreting the 1H and 13C NMR spectra of this compound is its extreme similarity to the spectra of its closely related isomers.

- Extreme Spectral Similarity: A scientific review notes that silybin A, silybin B, isosilybin A, and this compound have nearly identical 1H and 13C NMR spectra without characteristic signals for easy identification [1]. The 1H NMR spectrum of this compound is described as "very similar to that of silybin A with less than 0.01 ppm differences in chemical shifts" [1].

- Difficulty in Distinguishing Isomers: The differences in the 13C NMR spectra between silybin A and silybin B are not greater than 0.06 ppm, indicating that telling these compounds apart based solely on chemical shifts in a mixture is very difficult [1].

Established Molecular Structure and Stereochemistry

The full stereochemistry of this compound has been unambiguously determined. The table below summarizes the key structural information.

| Property | Description |

|---|---|

| Systematic Name | (2R,3R)-3,5,7-Trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzo[1,4]dioxin-6-yl]-4-chromanone [2] |

| Molecular Formula | C₂₅H₂₂O₁₀ [3] [2] |

| Molecular Weight | 482.44 g/mol [2] |

| CAS Registry Number | 142796-22-3 [2] |

| Stereochemistry | 2R, 3R, 7'S, 8'S [4] [5] |

This structural determination was achieved through a combination of techniques including X-ray crystallography, comprehensive NMR analysis (COSY, HMQC, HMBC), and optical rotation data [4] [1].

A Practical Workflow for Analysis

Based on the literature, analyzing this compound requires more than just NMR spectroscopy. The following workflow, based on the methods used by researchers, outlines a practical approach to isolate and identify this compound.

Methodology for Separation and Identification

The experimental protocols from the search results emphasize a multi-step purification and confirmation process [4] [1] [6]:

- Separation: Pure this compound is typically separated from the complex silymarin mixture using sequential silica gel column chromatography, followed by preparative reversed-phase HPLC [4] [1].

- HPLC Analysis: Reversed-phase HPLC shows significant differences in retention times for the various isomers, making it a critical tool for distinguishing and quantifying this compound after separation [1] [6].

- Stereochemical Confirmation: As NMR alone is insufficient, the absolute configuration (stereochemistry) was determined by a combination of X-ray crystallographic analysis and optical rotation data [4] [1].

Research Context and Potential

This compound is a minor constituent of silymarin (typically <5%) but shows promising bioactivity [7] [8]. Recent studies highlight its potential as a novel therapeutic agent, with greater cytotoxicity toward liver cancer cells and strong anti-fibrotic properties compared to the more abundant silibinin [7] [8]. This growing interest in its biological effects may lead to more detailed public spectral data in the future.

References

- 1. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound | CAS 142796-22-3 [scbt.com]

- 3. This compound | C25H22O10 | CID 10885340 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular structure and stereochemistry of silybin A ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Structure and Stereochemistry of Silybin A, Silybin... [figshare.com]

- 6. Simple and Rapid HPLC Separation and Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a potential novel therapeutic agent with ... [communities.springernature.com]

Isosilybin B optical rotation data and significance

Optical Rotation of Silymarin Flavonolignans

The specific optical rotation is a crucial physical constant that defines chiral molecules. The data below, primarily from a ScienceDirect topic page, illustrates the distinct chiral signatures of these compounds [1].

| Compound | Specific Optical Rotation ([α]D) |

|---|---|

| Isosilybin B | -23.55° |

| Isosilybin A | +48.15° |

| Silybin A | +20° |

| Silybin B | -1.07° |

Significance of Chirality and Biological Activity

The distinct optical rotations are not merely analytical curiosities; they are direct reflections of the unique three-dimensional shapes of these molecules, which dictate how they interact with biological systems.

- Stereochemistry Dictates Target Engagement: In living organisms, silymarin flavonolignans do not primarily act as simple antioxidants. Instead, they function as specific ligands for biological targets, following the "lock-and-key" concept [2] [3]. The precise 3D structure, defined by the chirality at carbon atoms 2, 3, 7', and 8', is therefore critical for a proper fit with cellular receptors and enzymes [2] [4].

- Superior and Selective Anti-Cancer Activity: Recent research highlights that this compound exhibits promising tumor-selective cytotoxicity [5] [6].

- It demonstrates greater toxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to the silybin mixture or full silymarin extract [5].

- At non-cytotoxic concentrations, this compound induces cell cycle arrest at the G1 phase in liver cancer cells, an effect not observed in non-tumor cells under the same conditions [5].

- These findings suggest that the specific stereochemistry of this compound makes it a more suitable lead compound for anticancer drug development than the more abundant silybin [4].

- Potent Anti-fibrotic Effects: In models of liver fibrosis induced by TGF-β1, this compound was more effective than silybin at reducing the mRNA expression of pro-fibrotic genes (such as Acta2 and Col1a1) and in lowering the level of ALT, a marker of liver injury, in cell culture medium [5] [6].

The following diagram illustrates the logical relationship between the stereochemistry of this compound and its observed biological effects.

Experimental Protocols for Separation and Analysis

The study of optically pure flavonolignans requires sophisticated separation and analytical techniques.

- Preparative Separation of Diastereomers: Pure this compound can be isolated from the silymarin complex using sequential silica gel column chromatography, followed by preparative reversed-phase HPLC and recrystallization from dichloromethane-methanol solvents [1].

- Analytical HPLC for Isomer Separation: An established HPLC method can achieve baseline separation of the major silymarin components. Using a C18 column and a gradient of methanol and water (with 0.1% formic acid), this compound has a reported retention time (Rt) of 30.8 minutes, which is distinct from Isosilybin A (Rt = 30.2 min) and the silybins [7].

- Determination of Absolute Configuration: The absolute configuration at the chiral centers (e.g., 7'S, 8'S for this compound) was assigned based on a combination of techniques, including:

Research Implications and Future Directions

The data underscores a critical paradigm shift in silymarin research: the most abundant component is not necessarily the most biologically significant [4] [6]. The future of silymarin applications lies in using optically pure components, which can be applied directly or serve as valuable lead structures for developing more effective and targeted therapeutics for liver diseases, cancer, and beyond [2] [3].

References

- 1. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Chirality Matters: Biological Activity of Optically Pure Silybin and Its... [pmc.ncbi.nlm.nih.gov]

- 3. Chirality Matters: Biological Activity of Optically Pure Silybin ... [mdpi.com]

- 4. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 5. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a potential novel therapeutic agent with ... [communities.springernature.com]

- 7. Chemotaxonomic and biosynthetic relationships between ... [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - cis–trans Isomerization of silybins A and B [beilstein-journals.org]

Established Absolute Configuration of Isosilybin A

The absolute configuration of Isosilybin A was unambiguously determined via X-ray crystallography. Because the molecule consists of light atoms, researchers used a heavy atom derivative to facilitate the analysis.

- Heavy Atom Derivative: Isosilybin A was reacted with 4-bromobenzoyl chloride to produce 7-(4-Bromobenzoyl)isosilybin A [1].

- Absolute Configuration: The X-ray crystallographic structure of this derivative established the absolute configuration of Isosilybin A as (2R, 3R, 7″R, 8″R) [1].

- Configuration of Isosilybin B: This finding also verified the absolute configuration of its diastereomer, this compound, as well as the related silybin A and silybin B [1].

Analytical Challenges and Advanced Techniques

The difficulty in obtaining direct crystallographic data for this compound is rooted in the broader challenge of analyzing Silybum marianum flavonolignans, which are a group of complex isomers [2].

- Extreme Spectral Similarity: this compound, along with Isosilybin A and the silybins, are regio- and diastereo-isomers with near-identical 1H NMR spectra [2]. Their chemical shift differences (Δδ) are often less than 0.01 ppm, making them incredibly difficult to distinguish and characterize by standard NMR methods [2] [3].

- Advanced NMR Solution: The 1H iterative Full Spin Analysis (HiFSA) method has been developed to overcome this. This quantum mechanical-driven approach generates highly reproducible 1H NMR fingerprints, allowing for the distinction, unambiguous assignment, and even parallel quantification of all four isomers (silybin A, silybin B, isosilybin A, and this compound) [2].

Suggested Experimental Pathway

For researchers aiming to characterize this compound, the following workflow, which integrates information from the search results, is recommended.

The diagram outlines the key steps, highlighting techniques confirmed in the search results for reliable results [1] [2].

Key Technical Methodologies

For clarity, the core techniques mentioned are summarized below:

| Technique | Primary Role in Characterization | Key Application for this compound |

|---|---|---|

| Heavy Atom Derivatization [1] | Enables phase determination in X-ray crystallography for molecules with light atoms. | The confirmed approach for establishing the absolute configuration of its diastereomer, Isosilybin A. |

| HiFSA (1H Iterative Full Spin Analysis) [2] | Provides ultra-precise, quantum mechanical-driven 1H NMR profiles for distinction and quantification. | Allows definitive identification and purity assessment of this compound, separating it from its near-identical isomers. |

Directions for Further Research

To advance the structural biology of this compound, you could:

- Focus on Crystallization: The primary challenge is obtaining high-quality, diffraction-suitable crystals of this compound. Screening a wide range of crystallization conditions is a crucial next step.

- Leverage Existing Data: The known configuration of Isosilybin A provides a highly reliable model for the structure of this compound, given their diastereomeric relationship [1]. Computational chemistry and molecular modeling could be used to build and refine a model of this compound based on this data.

References

Summarized Physicochemical & Solubility Data

The table below consolidates the available quantitative and predicted data for Isosilybin B. Please note that some critical data points for formulation development are not available in the searched literature.

| Property | Value / Description | Notes / Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₂O₁₀ | [1] [2] |

| Molecular Weight | 482.44 g/mol | [1] [2] |

| Predicted Density | 1.527 g/cm³ | [1] [2] |

| Predicted Boiling Point | 793.0 ± 60.0 °C | [2] |

| Predicted pKa | 7.39 ± 0.60 | [2] |

| Solubility (DMSO) | 10 mg/mL | Approximate value from a commercial supplier [2]. |

| Solubility (Ethanol) | 0.1 mg/mL | Approximate value from a commercial supplier [2]. |

| Aqueous Solubility | Data Not Available | The solubility in pure water was not explicitly quantified in the search results. |

| Stability in Storage | Store at -20°C | Recommended storage condition from a commercial supplier [2]. |

| Stability in Skin Homogenate | > 93.8% remaining | Indicates metabolic stability in a specific ex-vivo model [3]. |

Experimental Protocols from Key Studies

Here are detailed methodologies from recent research that you can adapt or reference for your own work on this compound.

Protocol for Cell Cycle Analysis

This protocol is used to investigate the anti-cancer mechanism of this compound by analyzing its effect on the cell cycle [4] [5].

- Cell Lines: Mouse liver hepatoma (Hepa 1–6) and human liver hepatocellular carcinoma (HepG2) cells.

- Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM/F12 or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

- Synchronization: Seed cells in 6-well plates (2 × 10⁵ cells/well). After 24 hours, replace the medium with serum-free medium and incubate for 16 hours to synchronize the cell cycle.

- Treatment: Replace medium with one containing 10% FBS and this compound (31.3 µg/mL, determined as a non-cytotoxic concentration via MTT assay). Incubate for 24 hours.

- Staining and Analysis:

- Wash cells with ice-cold PBS, trypsinize, and pellet by centrifugation (5 min at 250×g).

- Treat the pellet with Triton-X-100 and RNase A (0.5 mg/mL) in the dark for 20 min at 37°C.

- Add propidium iodide (6 µg/mL) to stain cellular DNA.

- Analyze cell cycle distribution using a flow cytometry system (e.g., BD FACSCanto II) and evaluate results with software like FCS Express.

Protocol for Anti-fibrotic Gene Expression Analysis (qRT-PCR)

This method evaluates the effect of this compound on the expression of pro-fibrotic genes in a TGF-β1-induced model of liver fibrosis [4] [5].

- Cell Line: Mouse normal liver hepatocyte (AML12).

- Treatment: Seed cells in 6-well plates (2 × 10⁵ cells/well). After 24 hours, treat with this compound (7.8–31.3 µg/mL) in medium with 2% FBS for 24 hours.

- RNA Isolation and cDNA Synthesis:

- Isolate total RNA using TRI-reagent and treat with DNase I.

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit).

- Quantitative PCR:

- Perform semi-quantitative real-time PCR using a SYBR Green master mix and a standard PCR cycler.

- Use primers for fibrotic markers like Fibronectin (Fn1), Alpha-smooth muscle actin (Acta2), and Collagen type I (Col1a1). Normalize data to a housekeeping gene like Actb (β-actin).

- Calculate relative gene expression using the 2^(-ΔΔCT) method.

Visualizing the Hepatoprotective Mechanism of this compound

The following diagram illustrates the key molecular pathways through which this compound exerts its hepatoprotective, anticancer, and anti-fibrotic effects, as identified in the studies.

Diagram: Multi-target mechanisms of this compound against liver cancer and fibrosis.

Formulation Strategies to Overcome Solubility Limitations

While direct data on this compound is limited, several advanced formulation strategies have been successfully applied to its parent extract, Silymarin, to enhance solubility and bioavailability. These approaches are highly relevant for this compound development [6] [7] [3].

- Nanocrystal Technology: Stabilizer-free silymarin nanocrystals prepared via high-pressure homogenization showed a 1.41-fold increase in solubility and a dissolution rate of 92.2% in water within 30 minutes (vs. 38.5% for crude drug). This led to a 1.48-fold increase in oral bioavailability in rats [6] [8].

- Nanomicelles: Incorporating silymarin into polymeric (Soluplus) and mixed (Soluplus/TPGS) nanomicelles increased its solubility by approximately 6-fold. The extremely low critical micellar concentration (CMC) of these carriers offers stability upon dilution in body fluids [7].

- Cyclodextrin Complexation: Complexation with sulfobutylether-β-cyclodextrin (SBE-β-CD) dramatically improved the aqueous solubility of silymarin constituents. One study reported a 522-fold increase in intrinsic aqueous solubility for this compound using this method [3].

References

- 1. This compound | Apoptosis | Androgen Receptor [targetmol.com]

- 2. Isosilybin | 72581-71-6 [chemicalbook.com]

- 3. Development of silymarin topical formulation: In vitro and ... [sciencedirect.com]

- 4. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 5. : a potential novel therapeutic agent with hepatoprotective... This compound [link.springer.com]

- 6. Study on the preparation of stabilizer-free silymarin ... [pmc.ncbi.nlm.nih.gov]

- 7. Formulation of Nanomicelles to Improve the Solubility and ... [mdpi.com]

- 8. Study on the preparation of stabilizer-free silymarin ... [sciencedirect.com]

Isosilybin B metabolism in biological systems

Quantitative Biological Data of Isosilybin B

The following table summarizes key quantitative findings from recent studies on this compound.

| Assay/Cell Line | Value | Description / Effect Observed | Citation |

|---|---|---|---|

| Cytotoxicity (IC₅₀) | |||

| Human Huh7.5.1 cells | 27 μM | Cytotoxicity after 72 hours | [1] |

| Mouse B16-4A5 cells | 6.1 μM | Inhibition of theophylline-stimulated melanogenesis after 72 hrs | [1] |

| Non-toxic Concentration | 31.3 μg/mL | Highest non-cytotoxic dose in mouse & human liver cells (for cell cycle, qPCR assays) | [2] |

| Gene/Protein Expression | Various | ↓ SREBP-1c, PNPLA3, ACC, FAS, CD36; ↑ PPARα, ACOX1, CPT1α, MTTP (in FFAs-induced HepG2 cells) | [3] |

| Cell Cycle Arrest | G1 Phase | Induced arrest in liver cancer cells (HepG2, Hepa 1-6) at non-toxic concentrations | [2] |

Experimental Protocols from Key Studies

Here are the detailed methodologies from two pivotal studies that you can adapt for your research.

Protocol: Investigating Lipid Metabolism in HepG2 Cells [3]

This protocol is based on the 2022 study that explored the AMPK/SREBP-1c/PPARα pathway.

- 1. Cell Culture & Steatosis Induction:

- Use HepG2 cells (human hepatocellular carcinoma cell line).

- Induction Method 1 (FFA-induced): Treat cells with a mixture of free fatty acids (oleic acid : palmitic acid at a 2:1 ratio) to induce lipid accumulation.

- Induction Method 2 (Endogenous synthesis): Treat cells with TO901317 (an LXR agonist) to induce endogenous lipid synthesis and steatosis.

- 2. This compound Treatment:

- Co-treat the induced cells with this compound. The specific purified isomer B was found to be the active compound in reducing triglycerides.

- 3. Key Assays and Measurements:

- Intracellular TG Content: Quantify using commercial triglyceride assay kits.

- Gene Expression (mRNA): Analyze via RT-qPCR. Target genes include:

- Lipogenesis: SREBP-1c, PNPLA3, ACC, FAS

- Fatty Acid Uptake: CD36

- Lipid Oxidation: PPARα, ACOX1, CPT1α

- Lipid Export: MTTP

- Protein Expression: Analyze via western blotting for the same targets.

- Pathway Analysis: Use GO and KEGG analysis on the data to identify regulated biological pathways. To confirm AMPK involvement, use an AMPK inhibitor (e.g., Compound C) to see if it reverses the effects of this compound.

- Chemical Profiling: Employ UPLC-ESI-TQD-MS/MS for metabolic fingerprinting to identify and quantify metabolites [4].

2. Protocol: Assessing Anticancer & Antifibrotic Activity *In Vitro* [2]

This protocol is based on the 2025 study comparing this compound with silibinin and silymarin.

- 1. Cell Lines:

- Tumor cells: Human liver hepatocellular carcinoma HepG2 and mouse liver hepatoma Hepa 1-6.

- Non-tumor cells: Mouse normal liver hepatocyte AML12.

- 2. Cell Viability (MTT Assay):

- Seed cells in a 96-well plate (1.5 × 10⁴ cells/well).

- After 24h, replace medium with one containing 2% FBS and a concentration range of this compound (e.g., 0–250 µg/mL).

- Incubate for 24h at 37°C.

- Discard medium, wash with PBS, and add MTT solution (0.33 mg/mL in a 2:1 media:PBS ratio).

- Incubate for 3h at 37°C.

- Dissolve formazan crystals in DMSO and measure absorbance at 540 nm.

- 3. Cell Cycle Analysis (Flow Cytometry):

- Seed cells in a 6-well plate (2 × 10⁵ cells/well). After 24h, synchronize by serum starvation (16h in serum-free medium).

- Stimulate with medium containing 10% FBS and this compound at the highest non-cytotoxic concentration (determined from MTT assay, e.g., 31.3 µg/mL).

- Incubate for 24h.

- Trypsinize, wash with PBS, and fix cells.

- Treat with Triton-X100 and RNase A (0.5 mg/mL) in the dark for 20 min at 37°C.

- Add propidium iodide (6 µg/mL) and analyze using a flow cytometer (e.g., BD FACSCanto II).

- 4. Anti-fibrotic Model (qRT-PCR):

- Use AML12 non-tumor hepatocytes.

- Induce fibrosis by treating with TGF-β1.

- Co-treat with this compound (e.g., 7.8–31.3 µg/mL) for 24h.

- Isolate total RNA (e.g., using TRI-reagent), treat with DNase I, and synthesize cDNA.

- Perform qRT-PCR using SYBR Green master mix. Analyze expression of pro-fibrotic genes:

- Fibronectin (Fn1)

- Alpha-smooth muscle actin (Acta2)

- Collagen type I alpha 1 (Col1a1)

- Normalize data to a housekeeping gene (e.g., Actin beta, Actb) using the 2−ΔΔCT method.

Known Signaling Pathway

Based on the search results, one of the key mechanisms elucidated for this compound involves the amelioration of non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism. The following diagram illustrates this pathway.

This compound activates AMPK, which inhibits lipogenesis and promotes fatty acid oxidation and lipid export, reducing triglyceride accumulation in hepatocytes.

Research Gaps and Future Directions

The current research clearly establishes this compound's potent bioactivity. However, to advance its drug development potential, the following areas require further investigation:

- Pharmacokinetics (PK): There is a notable lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans [5] [6].

- Specific Metabolites: While general silymarin metabolism is studied, the specific phase I and phase II metabolites of this compound and their activity are not well characterized [6].

- Enzymatic Pathways: The specific cytochrome P450 enzymes and transferases responsible for this compound metabolism remain largely unidentified.

- In Vivo Validation: Most mechanistic data come from in vitro studies. More in vivo studies are needed to confirm these pathways and their relevance in a whole organism.

References

- 1. This compound | Natural Product | MedChemExpress [medchemexpress.com]

- 2. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 3. Isosilybin regulates lipogenesis and fatty acid oxidation via the AMPK/SREBP-1c/PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of milk thistle different organs using UPLC ... [bmccomplementmedtherapies.biomedcentral.com]

- 5. Looking beyond silybin: the importance of other silymarin ... [frontiersin.org]

- 6. Detecting and Profiling of Milk Thistle Metabolites in Food ... [mdpi.com]

Isosilybin B isolation and purification from silymarin

Silymarin Composition & The Case for Isosilybin B

Silymarin is a complex mixture of flavonolignans extracted from milk thistle (Silybum marianum) seeds [1]. The composition of a typical standardized extract is detailed in the table below.

| Flavonolignan/Flavonoid | Typical Abundance in Silymarin [1] [2] |

|---|---|

| Silybin (A & B) | 40% - 60% |

| Silychristin | 15% - 25% |

| Isosilybin A | ~10% |

| Silydianin | 5% - 10% |

| This compound | ~5% |

| 2,3-dehydrosilybin | <5% |

| Taxifolin (flavonoid) | <5% |

Historically, research has been dominated by its most abundant component, silybin [1]. However, recent studies demonstrate that the less abundant This compound exhibits unique and potent biological activities, including:

- Selective Anticancer Activity: this compound shows greater cytotoxicity toward liver cancer cells while being less toxic to non-tumor hepatocytes compared to silybin [2]. It can induce cell cycle arrest at the G1 phase in cancer cells [2] [3].

- Superior Antifibrotic Effects: In models of liver fibrosis, this compound more effectively reduced the expression of pro-fibrotic genes than silybin [2].

- Distinct Stereochemistry: The unique 3D structure of this compound is a key factor underlying its distinct biological profile compared to its isomer, Isosilybin A, and silybin [1] [4].

General Workflow for this compound Isolation

The isolation of this compound is challenging due to the structural similarity of flavonolignans. The following diagram illustrates a generalized high-level workflow based on the refinement of silymarin.

The search results indicate that a common first step is a pre-separation of the crude silymarin extract, often using recrystallization, to remove a significant portion of silybin and obtain a fraction enriched in other flavonolignans, including this compound [5]. The subsequent critical purification steps rely on advanced chromatographic techniques:

- High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique highly suited for separating complex natural products like silymarin, as it avoids irreversible adsorption [5]. One study used a heptane–ethyl acetate–methanol–water solvent system for this purpose [5].

- Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for the final high-resolution separation of this compound from its diastereomers (especially Isosilybin A) and other flavonolignans [4] [5]. Reversed-phase (RP) C18 columns are typically employed.

Protocol and Data Gaps in Current Literature

Despite the general workflow above, the search results lack the specific details required for a detailed protocol. The table below summarizes the key gaps in quantitative data.

| Aspect of Protocol | Details Missing from Search Results |

|---|---|

| Detailed HSCCC Protocol | Exact solvent system ratios, operational parameters (rotation speed, flow rate, temperature), and full separation profile. |

| Detailed Prep-HPLC Method | Specific column dimensions, mobile phase composition (e.g., buffer pH, gradient program), flow rate, and detection wavelength. |

| Purity & Yield Data | Consistent and comprehensive quantitative data on the final purity and yield of this compound from the described methods. |

Suggestions for Further Research

To obtain the detailed protocols needed for laboratory work, I suggest you:

- Consult Specialized Databases: Search in-depth journals focused on natural product isolation and analytical chemistry, such as the Journal of Chromatography A or Journal of Natural Products.

- Refine Your Search Terms: Use more specific technical queries, such as "preparative HPLC method for this compound separation" or "HSCCC solvent system silymarin flavonolignans scale-up".

- Review Patents: Technical patents in the pharmaceutical or nutraceutical field often contain detailed, practical isolation and purification procedures.

References

- 1. the importance of other silymarin flavonolignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potential novel therapeutic agent with ... [communities.springernature.com]

- 4. Isosilybin - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Isolation and purification of silychristin, silydianin and ... [sciencedirect.com]

Analytical Method Development: The Prerequisite for Isolation

Before scaling up to preparative isolation, a robust analytical HPLC method is required to identify Isosilybin B and confirm the success of the purification. The following method has been demonstrated to achieve baseline separation of all major silymarin components, including the diastereomers Isosilybin A and B [1] [2].

Recommended HPLC Conditions for Analysis

- Column: A common C18 stationary phase (e.g., Ascentis Express C18) is highly effective [1] [3].

- Mobile Phase: A gradient using Methanol and Water, both acidified with 0.1% Formic acid (pH ~2.6) [1] [3].

- Gradient Program:

- Start with a higher percentage of aqueous phase (e.g., 60-70% water).

- Use a linear gradient to a higher percentage of organic phase (e.g., 45-55% methanol) over 15-20 minutes [1] [3].

- A follow-up step to 100% organic solvent is recommended to elute any highly retained, hydrophobic compounds from the column [3].

- Detection: UV at 288 nm is standard for silymarin flavonolignans [4] [5]. Coupling with Mass Spectrometry (LC-MS) is highly advised for definitive identification [1] [6] [7].

- Sample Solvent: Dimethyl sulfoxide (DMSO) has been shown to provide excellent stability for silymarin components [1].

This method successfully resolves previously co-eluting compounds like silychristin A, silychristin B, and silydianin, and provides separation for silybins A & B and isosilybins A & B [1].

Isolation Strategy for this compound

A multi-step strategy is recommended for obtaining pure this compound, moving from crude extraction to final purification.

Step 1: Raw Material and Pre-processing

- Source: Use a commercially available, standardized silymarin extract as starting material [1] [8].

- Extraction Enhancement: Evidence suggests that silymarin flavonolignans are concentrated in the pericarp (outer layer) of the Silybum marianum fruit. Separating the pericarp from the kernel prior to extraction can yield a 2-3 fold higher concentration of silymarin components, providing a richer starting material for isolation [8].

- Defatting: A defatting step using n-hexane is commonly used to remove fatty oils from the seeds, which can constitute 20-25% of the fruit's weight [8].

- Extraction: Accelerated Solvent Extraction (ASE) or Soxhlet extraction with methanol or acetone are effective. Methanol has been reported to yield the highest content of silymarin components [1] [8].

Step 2: Pre-fractionation of the Crude Extract

Due to the complexity of silymarin, a pre-fractionation step is crucial to enrich the fraction containing the Isosilybins before employing preparative HPLC.

- Recommended Technique: Size-Exclusion Chromatography on a Sephadex LH-20 column.

- Protocol: Use a glass column (e.g., 100 cm x 5 cm) with a isocratic elution of methanol at a flow rate of 3 mL/min. Collect fractions and monitor them at 254 nm. This step effectively separates the complex mixture and can concentrate groups of similar compounds, such as the 2,3-dehydroflavonolignans, and by extension, help in enriching the isosilybin fraction [1].

Step 3: Preparative HPLC for Final Purification

The analytical method described in Section 1 must be scaled up to a preparative level. The core parameters (stationary phase chemistry and mobile phase) should remain consistent.

- Column: Preparative C18 column (e.g., C18 LiChrospher100).

- Mobile Phase: Methanol:Water system. A reported isocratic method uses a ratio of 45:55 (v/v) for analytical separation, which can serve as a starting point for method optimization on the preparative system [4] [5].

- Detection: UV detection at 288 nm.

- Collection: Automatically trigger fraction collection based on the UV signal corresponding to the retention time of this compound, which must be determined by analyzing standards or the pre-fractionated material using the analytical method.

The workflow for the entire isolation process is summarized below:

Characterization and Quality Control

Once isolated, the identity and purity of this compound must be rigorously confirmed.

- HPLC-UV Purity Check: Re-inject the isolated compound using the analytical HPLC method. A single, sharp peak indicates high purity [5].

- Mass Spectrometry (LC-MS): Confirm the molecular weight. Isosilybin A and B are diastereomers with identical molecular weights (e.g., [M+H]+ m/z 483.1), so MS alone cannot distinguish them but is essential for confirmation [6] [7].

- Nuclear Magnetic Resonance (NMR): 1H NMR is the definitive technique for characterizing the structure of flavonolignans and confirming the identity of this compound, as it can resolve the stereochemical differences from Isosilybin A [4] [8].

Method Validation Data

For any protocol to be reliable, it must be validated. The table below summarizes key validation parameters for an HPLC method quantifying silymarin components, which can be used as a benchmark [5].

Table 1: Example HPLC Validation Parameters for Silymarin Components

| Parameter | Silychristin | Silybin A | Silybin B | Isosilybin A&B |

|---|---|---|---|---|

| Retention Time (min) | 5.85 | 16.24 | 19.05 | 27.31 & 30.44 |

| Linearity Range (µg/mL) | 20-120 | 20-120 | 20-120 | 20-120 |

| Regression Equation | y=8224x-19838 | y=9357x-65779 | y=11063x-74738 | y=11118x+2014 |

| R² | 0.997 | 0.996 | 0.997 | 0.996 |

| LOD (µg/mL) | 6.7 | 6.3 | 6.3 | 8.7 |

| LOQ (µg/mL) | 22.9 | 21.1 | 21.1 | 22.0 |

| Intra-day Precision (%RSD) | 1.02 | 1.21 | 0.58 | 0.41 |

Key Considerations for Researchers

- Starting Material Variability: Be aware that the composition of silymarin extracts can vary significantly between suppliers and even between batches from the same supplier. Always perform a full analytical profile of your starting material [1] [6].

- Scale-Up Optimization: The transition from analytical to preparative HPLC is non-trivial. Flow rates, injection volumes, and gradient profiles will need to be optimized for the specific preparative column and system used.

- Chiral Separation: this compound itself is a diastereomer. For certain advanced applications, separation of its enantiomers may be necessary, which would require a dedicated chiral stationary phase (e.g., Lux Cellulose-4) [1].

References

- 1. Simple and Rapid HPLC Separation and Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Rapid HPLC Separation and Quantification of ... [mdpi.com]

- 3. HPLC Method for the Separation of Nine Key Silymarin ... [sigmaaldrich.com]

- 4. Isolation, simultaneous quantification of four biomarkers ... [sciencedirect.com]

- 5. Silymarin as a Phytopharmaceutical - SciOne [rjp.scione.com]

- 6. Separation and characterization of silybin, isosilybin, ... [sciencedirect.com]

- 7. Separation and characterization of silybin, isosilybin ... [pubmed.ncbi.nlm.nih.gov]

- 8. Silybum marianum pericarp yields enhanced silymarin ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analytical Techniques for Isosilybin B Quantification: Application Notes and Protocols

Then, I will now begin writing the main body of the application notes.

Introduction

Isosilybin B is a bioactive flavonolignan component of silymarin, a complex extract from milk thistle (Silybum marianum) seeds. It exhibits selective anticancer activity and hepatoprotective effects, making it a promising candidate for pharmaceutical development. [1] However, accurate quantification of this compound presents significant analytical challenges due to the structural similarity of flavonolignans in silymarin and their isomeric complexity. [2] [3]

These application notes provide validated methodologies for the precise separation and quantification of this compound in various matrices, addressing the critical need for reliable analytical methods in research and drug development. The protocols encompass sample preparation techniques, chromatographic separation methods, and detection systems optimized specifically for this compound, with an emphasis on method validation parameters to ensure data reliability and reproducibility.

UHPLC-Tandem Mass Spectrometry Method

Principle

This method utilizes UHPLC separation coupled with tandem mass spectrometry for the specific and sensitive quantification of this compound. The approach leverages multiple reaction monitoring (MRM) to achieve superior selectivity in complex matrices, allowing for baseline resolution of all major silymarin components in under 7 minutes. [4]

Experimental Protocol

2.2.1 Materials and Reagents

- Analytical Standards: this compound (≥98% purity), other flavonolignans (silybin A, silybin B, isosilybin A, silychristin, silydianin, isosilychristin, taxifolin) [4]

- Solvents: Mass spectrometry grade methanol, water, acetonitrile, and formic acid (Fisher Scientific) [4]

- Internal Standard: Caffeine (for retention time stability) [4]

- Columns: Waters HSS-T3 C18 column (100 mm × 2.1 mm i.d., 1.8 μm packing) [4]

2.2.2 Instrumentation and Parameters

Table 1: UHPLC-MS/MS Instrument Parameters

| Parameter | Specification |

|---|---|

| UHPLC System | Waters Acquity UHPLC with binary solvent manager, autosampler, and column manager |

| Mass Spectrometer | Thermo Scientific TSQ Quantum Access triple quadrupole with HESI source |

| Column Temperature | 50°C |

| Mobile Phase | A: 0.1% formic acid in H₂O; B: 0.1% formic acid in MeOH |

| Gradient Program | 30-55% B over 6.0 min, 0.5 mL/min flow rate |

| Injection Volume | 3 μL |

| Ionization Mode | Positive electrospray (ESI+) |

| Spray Voltage | 3800 V |

| Capillary Temperature | 380°C |

| Vaporizer Temperature | 360°C |

Table 2: MRM Transitions for this compound and Related Compounds

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 483.1 [M+H]+ | 329.0 | 10 | 5.79 |

| Isosilybin A | 483.1 [M+H]+ | 329.0 | 10 | 5.63 |

| Silybin A | 483.1 [M+H]+ | 465.1 | 10 | 4.79 |

| Silybin B | 483.1 [M+H]+ | 465.1 | 10 | 5.03 |

| Taxifolin | 305.1 [M+H]+ | 259.1 | 13 | 1.82 |

| Caffeine (IS) | 195.1 [M+H]+ | 138.2 | 22 | 1.19 |

2.2.3 Sample Preparation

- Standard Solutions: Prepare stock solutions at 5.24 mM in 1:1 CH₃CN:H₂O with 655 μM caffeine as internal standard

- Calibration Standards: Serially dilute master mixture to create 17 standard solutions ranging from 328 μM to 0.005 μM

- Quality Controls: Prepare at three concentrations (16.4 μM, 1.64 μM, and 0.164 μM)

- Extract Samples: Dilute silymarin mixtures 100-fold in 1:1 CH₃CN:H₂O prior to analysis [4]

2.2.4 Method Validation

The method has been rigorously validated with the following performance characteristics:

- Linearity: R² > 0.9995 for MS data across analytical range [4]

- Precision: Intraday RSD < 12%, Interday RSD < 7.0% for all analytes [5]

- Accuracy: Relative error < 7.8% across quality control levels [5]

- LLOQ: 0.160 μM for this compound with MS detection [4]

HPLC with UV Detection Method

Principle

This method employs conventional HPLC with diode array detection for laboratories without access to mass spectrometry instrumentation. It provides reliable separation and quantification of this compound using a C18 stationary phase and gradient elution with photodiode array detection at 288 nm. [3]

Experimental Protocol

3.2.1 Materials and Reagents

- Analytical Standards: this compound (Sigma-Aldrich, product #59527) [6]

- Solvents: HPLC grade methanol, water, phosphoric acid [7]

- Columns: Waters carboxy-octadecyl silane bonded silica gel (250 mm × 4.6 mm, 5 μm) or equivalent C18 column [7]

- Alternative Columns: Kinetex 5 μm XB-C18 core-shell column (150 × 4.6 mm) [6]

3.2.2 Instrumentation and Parameters

Table 3: HPLC-UV Instrument Parameters

| Parameter | Specification |

|---|---|

| HPLC System | Waters e2695 or equivalent with diode array detector |

| Detection Wavelength | 288 nm |

| Column Temperature | 30°C |

| Mobile Phase | A: Phosphoric acid-methanol-water (0.5:35:65, v/v/v); B: Phosphoric acid-methanol-water (0.5:50:50, v/v/v) |

| Gradient Program | 0 min: 0% B; 10 min: 30% B; 20 min: 50% B; 30 min: 60% B; 40 min: 100% B; 45 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 μL |

3.2.3 Sample Preparation

- Standard Solutions: Prepare in dimethyl sulfoxide or methanol at 1 mg/mL concentration [3]

- Sample Extraction: Extract 0.5 g plant material with 50 mL 75% methanol at 60°C for 60 minutes [7]

- Cleanup: Centrifuge at 8000 rpm for 10 min, filter through 0.45 μm membranes [7]

- Optional Enrichment: Apply ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) for complex matrices [7]

3.2.4 Method Performance

- Linearity: R² > 0.9991 for this compound [7]

- Precision: RSD < 4.6% for retention time and peak area [7]

- Recovery: >89.5% for spiked samples [7]

- LOD/LOQ: 0.16-0.74 ng/kg and 0.42-2.52 ng/kg, respectively with IL-DLLME pretreatment [7]

Sample Preparation Techniques

Conventional Extraction

For plant material or silymarin preparations, use ultrasonication-assisted extraction:

- Homogenize 0.5 g of sample material

- Add 50 mL of 75% methanol aqueous solution

- Vortex for 3 minutes

- Extract for 60 minutes at 60°C in a water bath

- Centrifuge at 8000 rpm for 10 minutes

- Filter supernatant through 0.45 μm membrane [7]

Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction (IL-DLLME)

For enhanced sensitivity in complex matrices:

- Transfer 2 mL of sample supernatant to a centrifuge tube

- Rapidly inject 100 μL [OMIM]PF6 (extraction solvent) mixed with 600 μL acetonitrile (dispersive solvent)

- Form a cloudy solution by ultrasonication for 2 minutes

- Centrifuge at 8000 rpm for 5 minutes to sediment the extraction phase

- Remove the supernatant and reconstitute the sedimented phase in 100 μL mobile phase [7]

Solid-Phase Extraction

For biological samples or complex matrices:

- Condition C18 SPE cartridge with methanol and water

- Load sample (plasma, urine, or tissue homogenate)

- Wash with 5-15% methanol in water

- Elute with 70-100% methanol

- Evaporate under nitrogen and reconstitute in mobile phase [8]

Data Analysis and Method Validation

Calibration Curve

- Prepare a minimum of six calibration standards covering the expected concentration range

- Inject each standard in triplicate

- Plot peak area (or area ratio to internal standard) versus concentration

- Apply 1/X weighting for linear regression to emphasize lower concentrations [4]

Validation Parameters

Table 4: Method Validation Specifications

| Parameter | Acceptance Criteria | Experimental Results for this compound |

|---|---|---|

| Linearity | R² > 0.999 | R² > 0.9995 (MS), R² > 0.9999 (UV) [4] [5] |

| Precision | RSD < 15% (LLOQ < 20%) | Intraday RSD < 12%, Interday RSD < 7% [5] |

| Accuracy | 85-115% of nominal values | RE < 7.8% across QC levels [5] |

| LOD | S/N ≥ 3:1 | 0.16-0.74 ng/kg with IL-DLLME [7] |

| LLOQ | S/N ≥ 10:1 | 0.160 μM (MS), 0.42-2.52 ng/kg (HPLC-UV) [4] [7] |

| Recovery | Consistent and reproducible | >89.5% with IL-DLLME [7] |

| Matrix Effect | Consistent response | Evaluated using standard addition [6] |

Calculation of Results

For quantification, use the linear regression equation derived from the calibration curve:

[ C_{sample} = \frac{A_{sample} - b}{m} ]

Where:

- (C_{sample}) = concentration of this compound in sample

- (A_{sample}) = peak area of this compound in sample

- (b) = y-intercept of calibration curve

- (m) = slope of calibration curve

When using internal standard:

[ C_{sample} = \frac{(A_{sample}/A_{IS}) - b}{m} ]

Where:

- (A_{IS}) = peak area of internal standard

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 5: Troubleshooting Guide

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor peak shape | Column degradation, inappropriate mobile phase | Regenerate/replace column, adjust pH with formic acid [3] |

| Insufficient resolution | Inadequate gradient, column selectivity | Optimize gradient program, change column temperature [2] |

| Retention time shift | Mobile phase variation, column aging | Prepare fresh mobile phase, use longer equilibration [4] |

| Low recovery | Inefficient extraction, matrix effects | Optimize extraction conditions, use DLLME or SPE cleanup [7] |

| Signal suppression (MS) | Matrix effects | Dilute sample, improve cleanup, use stable isotope IS [4] |

Critical Method Notes

- Stability: this compound solutions in DMSO are stable for several weeks when stored at 4°C; avoid repeated freeze-thaw cycles [3]

- Column Selection: C18 columns with high efficiency (core-shell technology) provide superior separation of flavonolignan isomers [6]

- MS Optimization: For maximum sensitivity in mass spectrometry, individually optimize collision energies for each MRM transition [4]

- Specificity: Confirm this compound identity by retention time matching with authentic standards and multiple MRM transitions [4]

Workflow Diagrams

Sample Preparation and Analysis Workflow

Method Validation Workflow

Conclusion

The analytical methods presented herein provide robust and validated approaches for the quantification of this compound in various matrices. The UHPLC-MS/MS method offers superior sensitivity and selectivity for pharmacokinetic studies and complex biological samples, while the HPLC-UV method provides an accessible alternative for quality control of plant materials and formulations. Proper sample preparation through conventional extraction or IL-DLLME significantly enhances method performance. Regular method validation ensures reliable results supporting research and development activities focused on this promising bioactive compound.

References

- 1. This compound: a potential novel therapeutic agent with ... [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Rapid HPLC Separation and Quantification of ... [pmc.ncbi.nlm.nih.gov]

- 3. Simple and Rapid HPLC Separation and Quantification of ... [mdpi.com]

- 4. A Validated UHPLC-Tandem Mass Spectrometry Method ... [pmc.ncbi.nlm.nih.gov]

- 5. A validated UHPLC-tandem mass spectrometry method for ... [sciencedirect.com]

- 6. Single Laboratory Validation of a Quantitative Core Shell ... [pmc.ncbi.nlm.nih.gov]

- 7. Química NovaArtigo [quimicanova.sbq.org.br]

- 8. Separation and characterization of silybin, isosilybin ... [pubmed.ncbi.nlm.nih.gov]

Isosilybin B Cell Culture Protocols and Dosing: Application Notes for Preclinical Research

Then, I will now begin writing the main body of the application note.

Introduction and Background

Isosilybin B is a minor flavonolignan constituent of silymarin, a standardized extract from milk thistle (Silybum marianum) seeds. While silymarin contains approximately 40-60% silybin (also known as silibinin), this compound typically comprises less than 5% of the total extract [1] [2]. Despite its relatively low abundance, this compound has demonstrated remarkable biological activities that frequently surpass those of the more abundant silybin, particularly in the context of hepatocellular carcinoma and liver fibrosis [1] [2]. Recent research has revealed that this compound exhibits superior tumor selectivity compared to silybin and silymarin, demonstrating stronger cytotoxicity against liver cancer cells while being gentler on non-tumor hepatocytes [1] [2]. This selective cytotoxicity, combined with potent antifibrotic effects, positions this compound as a promising therapeutic candidate for liver diseases spanning from early injury to cancer risk [1].

The mechanistic profile of this compound differs significantly from other silymarin constituents. While its antioxidant capacity in chemical assays is weaker than silybin, its potent hepatoprotective and antiproliferative effects suggest mechanisms beyond mere antioxidant activity [1]. This compound has been shown to induce tumor-specific cell cycle arrest at the G1 phase, modulate pro-fibrotic gene expression, and promote apoptosis in cancer cells through caspase activation [1] [2] [3]. These diverse biological activities, combined with its favorable toxicity profile toward normal cells, have generated significant interest in this compound as a novel therapeutic agent. These application notes provide detailed methodological protocols for evaluating this compound in cell culture systems, supporting standardized research into this promising natural compound.

Experimental Design and Workflow

To systematically evaluate this compound in cell culture models, researchers should follow a structured experimental workflow encompassing cell line selection, compound preparation, dosing, and assessment of multiple biological endpoints. The diagram below outlines the key stages of this process:

Figure 1: Experimental workflow for evaluating this compound in cell culture models, highlighting key stages from cell line selection to endpoint analysis.

Cell Culture Protocols

Cell Line Selection and Maintenance

Appropriate cell models are crucial for evaluating this compound's tumor-selective effects. The following cell lines have been validated in recent studies and represent both tumorigenic and non-tumorigenic hepatic models:

- Hepa1-6 (mouse liver hepatoma, RRID: CVCL_0327): Cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin [2]

- HepG2 (human liver hepatocellular carcinoma, RRID: CVCL_0027): Maintained in RPMI medium with 10% FBS and 1% penicillin-streptomycin [2]

- AML12 (mouse normal liver hepatocyte, RRID: CVCL_0140): Grown in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1X Insulin-Transferrin-Selenium, and 40 ng/mL dexamethasone [2]

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Regular mycoplasma testing and cell line authentication are recommended to ensure experimental validity.

Compound Preparation and Dosing

This compound (CAS: 142796-22-3) is commercially available from chemical suppliers [3]. For cell culture studies:

- Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 100 mg/mL stock solution. Aliquot and store at -20°C [2]

- Working Solution Preparation: Dilute the stock solution in culture medium containing 2-10% FBS to achieve desired concentrations (typically 0-250 µg/mL) [2]

- DMSO Control: Maintain DMSO concentration constant in all treatment groups, not exceeding 0.25% (v/v) to avoid solvent toxicity [2]

- Treatment Duration: Standard assays typically employ 24-hour treatment periods, though duration may be adjusted based on experimental objectives [2]

Cell Viability Assessment (MTT Assay)

The MTT assay provides a reliable method for assessing cell viability and determining appropriate non-cytotoxic concentrations for subsequent mechanistic studies:

- Seed cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in medium with 10% FBS and culture for 24 hours [2]

- Replace medium with fresh medium containing 2% FBS and treat with this compound (0-250 µg/mL) for 24 hours [2]

- Following treatment, discard medium, wash cells with PBS, and add 150 µL of MTT solution (0.33 mg/mL in PBS:media = 1:2) [2]

- Incubate for 3 hours at 37°C, then remove MTT solution and dissolve formazan crystals in 100 µL DMSO [2]

- Measure absorbance at 540 nm using a microplate spectrophotometer [2]

- Calculate cell viability as a percentage of untreated controls [2]

Key Experimental Methodologies

Cell Cycle Analysis by Flow Cytometry

This compound induces tumor-specific G1 cell cycle arrest at non-cytotoxic concentrations, making cell cycle analysis a crucial endpoint:

- Seed cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours in medium with 10% FBS [2]

- Synchronize cells by replacing medium with serum-free medium and incubating for 16 hours [2]

- Treat synchronized cells with this compound (31.3 µg/mL, determined as the highest non-cytotoxic concentration) in medium with 10% FBS for 24 hours [2]

- Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [2]

- Centrifuge cells, resuspend in PBS containing 0.1% Triton-X100 and 0.5 mg/mL RNase A, and incubate in the dark for 20 minutes at 37°C [2]

- Add propidium iodide to a final concentration of 6 µg/mL and analyze using a flow cytometry system (e.g., BD FACSCanto II) [2]

- Evaluate cell cycle distribution using appropriate software (e.g., FCS Express) [2]

Gene Expression Analysis in Profibrotic Models

This compound demonstrates potent antifibrotic activity by suppressing profibrotic gene expression. This can be evaluated in TGF-β1-stimulated models:

- Seed AML12 cells in 6-well plates at 2 × 10⁵ cells/well and culture for 24 hours [2]

- Pre-treat cells with this compound (7.8-31.3 µg/mL) for 1 hour, then stimulate with TGF-β1 (typically 2-5 ng/mL) for 24 hours in medium with 2% FBS [2]

- Extract total RNA using TRI-reagent and treat with DNase I to remove genomic DNA [2]

- Synthesize cDNA from 1 µg total RNA using reverse transcriptase kit [2]

- Perform quantitative real-time PCR using SYBR Green Master Mix and appropriate primers (see Table 4 for sequences) [2]

- Calculate relative gene expression using the 2^(-ΔΔCT) method, normalizing to β-actin (Actb) [2]

Protein Analysis by Western Blot

Western blot analysis allows detection of fibrosis-related proteins and cell cycle regulators:

- Collect conditioned media from treated cells and precipitate proteins using trichloroacetic acid and acetone [2]